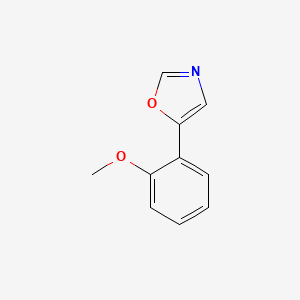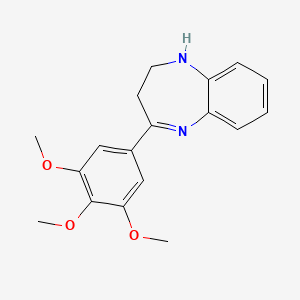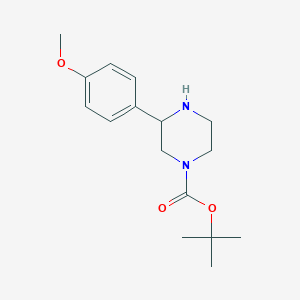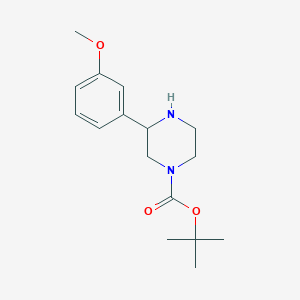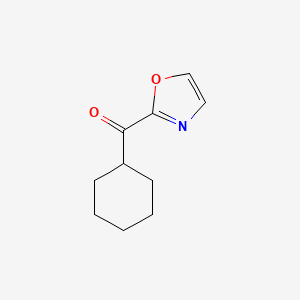
2-Cyclohexanoyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexanoyloxazole (CHO) is an organic compound that has been extensively studied in the laboratory due to its interesting chemical and physical properties. It is a cyclic ketone that can be synthesized in a variety of ways, and has been found to have a wide range of applications in the scientific and medical fields.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
One significant application of related compounds involves the development of new anti-inflammatory agents. For instance, 2-(2-Arylphenyl)benzoxazole has been identified as a novel scaffold for selective cyclooxygenase-2 (COX-2) inhibition, with certain derivatives showing comparable or better anti-inflammatory potency than commonly used NSAIDs like celecoxib and diclofenac. This finding underscores the potential of 2-Cyclohexanoyloxazole analogs in creating safer, more effective anti-inflammatory medications (Seth et al., 2014).
Synthesis of Heterocyclic Compounds
The synthesis of azoles, such as benzoxazoles and benzimidazoles, from precursors including 2-aroylcyclohexanones, highlights the versatility of this compound derivatives in generating biologically and industrially significant heterocyclic compounds. These processes are crucial for producing materials with varied applications, from pharmaceuticals to functional materials for engineering (Mikhailovskii et al., 2010).
Catalysis and Ligand Development
Research into 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid introduces a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. These ligands, suitable for alkylzinc additions to aldehydes, represent a novel application of this compound derivatives in enantioselective synthesis, demonstrating their role in advancing synthetic methodologies (Wipf & Wang, 2002).
Wirkmechanismus
Target of Action
This compound belongs to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities . .
Mode of Action
The mode of action of 2-Cyclohexanoyloxazole is currently unknown due to the lack of specific studies on this compound. Oxazole derivatives, in general, are known to interact with various biological targets and exhibit a wide range of activities
Biochemical Pathways
Oxazole derivatives are known to interact with various biochemical pathways, leading to diverse biological effects . .
Result of Action
The specific molecular and cellular effects of this compound are currently unknown. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . .
Eigenschaften
IUPAC Name |
cyclohexyl(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQRAARROORBNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587767 |
Source


|
| Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898758-88-8 |
Source


|
| Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)
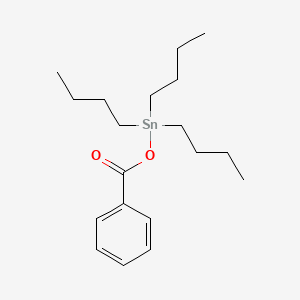
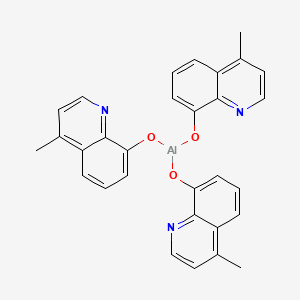
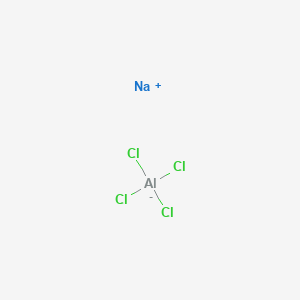

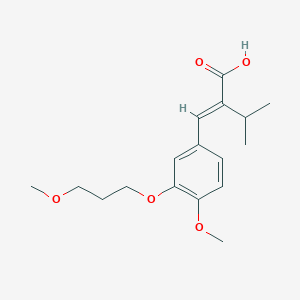

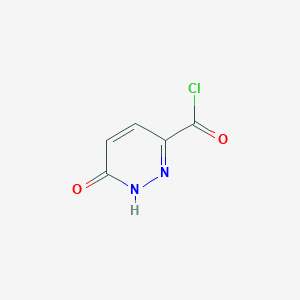
![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)
